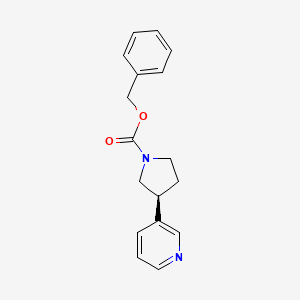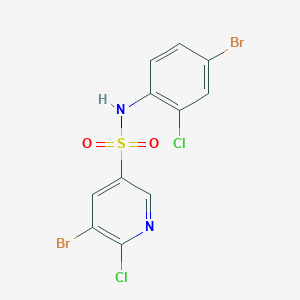![molecular formula C9H10N4S2 B12638209 6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine CAS No. 920503-85-1](/img/structure/B12638209.png)
6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine is a chemical compound that features a purine base attached to a 1,3-dithiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine typically involves the reaction of a purine derivative with 1,2-ethanedithiol in the presence of a Lewis acid catalyst. The reaction conditions often include:
Temperature: Room temperature to reflux conditions.
Catalysts: Lewis acids such as yttrium triflate or tungstophosphoric acid.
Solvents: Solvent-free conditions or the use of petroleum ether for sterically hindered carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO₄ or OsO₄.
Reduction: Employing reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Reactions with nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Organometallic reagents in dry solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism by which 6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiolane ring can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the purine base may interact with nucleic acids or proteins, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiolane-containing nitromethylene derivatives: These compounds share the dithiolane ring and exhibit similar chemical reactivity.
1,3-Dithianes: Structurally similar but with a six-membered ring instead of a five-membered dithiolane ring.
Ethanone, 1-(2-methyl-1,3-dithiolan-2-yl)-: Another compound with a dithiolane ring, used in different chemical contexts.
Uniqueness
6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine is unique due to its combination of a purine base and a dithiolane ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
920503-85-1 |
|---|---|
Formule moléculaire |
C9H10N4S2 |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
6-(1,3-dithiolan-2-ylmethyl)-7H-purine |
InChI |
InChI=1S/C9H10N4S2/c1-2-15-7(14-1)3-6-8-9(12-4-10-6)13-5-11-8/h4-5,7H,1-3H2,(H,10,11,12,13) |
Clé InChI |
ZVQNADIVKSPGTN-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(S1)CC2=C3C(=NC=N2)N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11S,12R,16S)-14-naphthalen-1-yl-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638136.png)
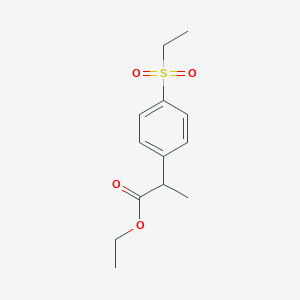
![2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12638148.png)
![3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-](/img/structure/B12638153.png)
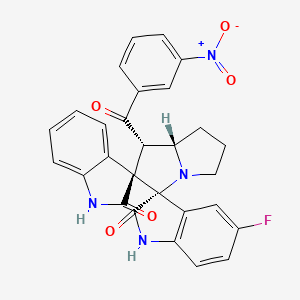
![2-Pyrimidinecarbonitrile, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12638163.png)
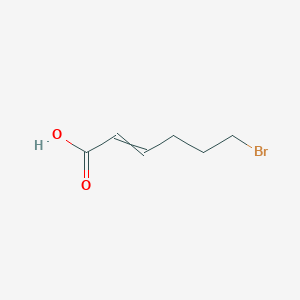
![2-(5-chloro-2-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12638177.png)
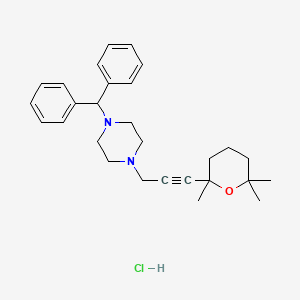
![Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate](/img/structure/B12638182.png)
![3-iodo-N-phenyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12638205.png)
![6-(Allyloxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B12638210.png)
